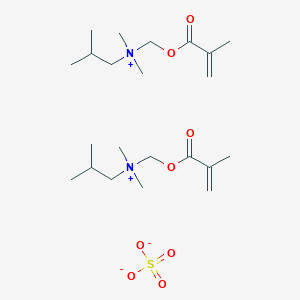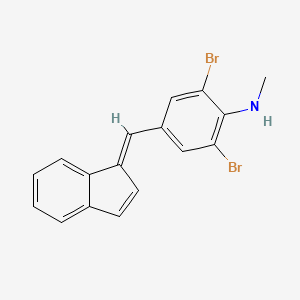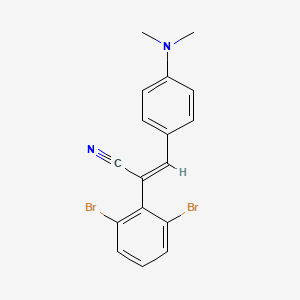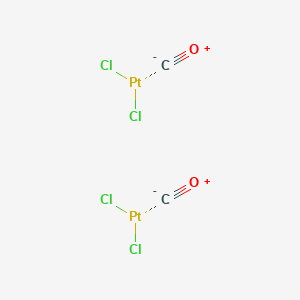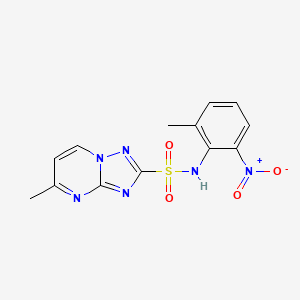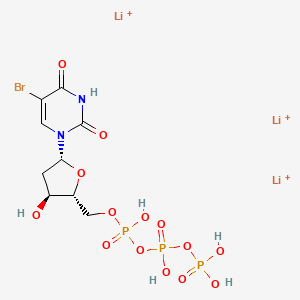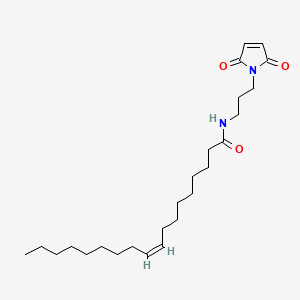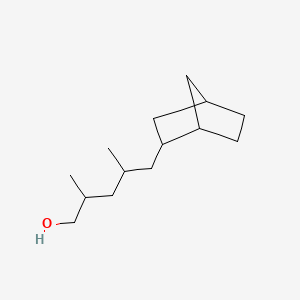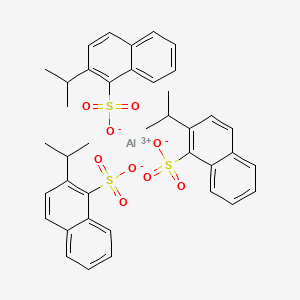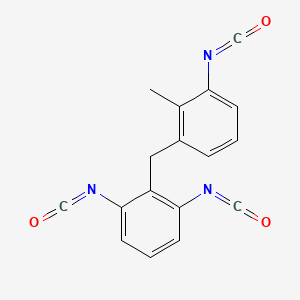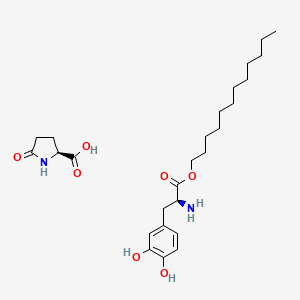
Einecs 258-317-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 258-317-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is commonly found in products such as polyvinyl chloride (PVC) plastics, medical devices, and various consumer goods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves heating the reactants to around 150-200°C to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves large-scale esterification reactors. The reactants, phthalic anhydride and 2-ethylhexanol, are continuously fed into the reactor, where they undergo esterification. The resulting product is then purified through distillation to remove any unreacted materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) phthalate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when the compound reacts with water, leading to the breakdown of the ester bonds and the formation of phthalic acid and 2-ethylhexanol. Oxidation reactions can occur under specific conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Oxidation: Oxygen, catalysts such as manganese dioxide
Major Products Formed
Hydrolysis: Phthalic acid, 2-ethylhexanol
Oxidation: Various oxidation products depending on the conditions
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is essential for various chemical processes and experiments.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Utilized in the manufacturing of medical devices such as blood bags and intravenous tubing.
Industry: Employed in the production of consumer goods, automotive parts, and construction materials.
Wirkmechanismus
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. In biological systems, it can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The molecular targets include estrogen receptors and other hormone-related pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Di(2-ethylhexyl) adipate (DEHA)
Uniqueness
Bis(2-ethylhexyl) phthalate is unique due to its widespread use and effectiveness as a plasticizer. Compared to similar compounds, it offers a balance of flexibility, durability, and cost-effectiveness. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers.
Eigenschaften
CAS-Nummer |
53036-49-0 |
|---|---|
Molekularformel |
C26H42N2O7 |
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
dodecyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H35NO4.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-14-26-21(25)18(22)15-17-12-13-19(23)20(24)16-17;7-4-2-1-3(6-4)5(8)9/h12-13,16,18,23-24H,2-11,14-15,22H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-;3-/m00/s1 |
InChI-Schlüssel |
QDUOSUWOCPXLMQ-ZZAUXRJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


